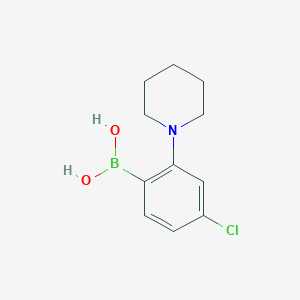

4-Chloro-2-piperidinophenylboronic acid

Description

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds, particularly boronic acids and their esters, have become essential reagents and intermediates in organic synthesis. publish.csiro.aunumberanalytics.comwikipedia.org Their rise to prominence is largely due to their role in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govnumberanalytics.com This reaction allows for the efficient construction of complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials. researchgate.net

The utility of organoboron compounds stems from several key features:

Stability: They are generally stable to air and moisture and can be handled in the lab without stringent precautions, unlike many other organometallic reagents. fiveable.mewikipedia.org

Low Toxicity: The boron by-product is typically boric acid, an environmentally benign substance. publish.csiro.au

Functional Group Tolerance: They are compatible with a wide variety of functional groups, enabling their use in complex molecule synthesis. numberanalytics.com

Versatility: Beyond cross-coupling, they participate in a wide range of transformations, including additions to carbonyls, C-N and C-O bond formation, and as protecting groups for diols. wikipedia.orguniv-rennes.frpharmiweb.com

Overview of Boronic Acid Reactivity Principles

The reactivity of boronic acids is centered on the properties of the boron atom. The boron atom in a boronic acid, R-B(OH)₂, is sp²-hybridized with a vacant p-orbital, making it a mild Lewis acid. nih.govwikipedia.org This Lewis acidity allows it to reversibly form tetrahedral boronate complexes with Lewis bases, a key step in many of its reactions. nih.govacs.org

In the context of the Suzuki-Miyaura coupling, the reaction mechanism requires activation of the boronic acid with a base. This converts the neutral trigonal boronic acid into a more nucleophilic anionic tetrahedral boronate species, which then participates in the transmetalation step with a palladium catalyst. organic-chemistry.orgyoutube.com The electronic nature of the substituents on the phenyl ring can influence the acidity of the boronic acid and its reactivity in these processes. acs.orgacs.org

Contextual Importance of Halogenated and Aminosubstituted Phenylboronic Acids

The introduction of substituents onto the phenylboronic acid scaffold is a powerful strategy for fine-tuning the molecule's physical and chemical properties. Halogen and amino groups are particularly significant in modifying reactivity and conferring biological activity.

Halogenated Phenylboronic Acids: The presence of a halogen, such as chlorine, serves multiple purposes. It alters the electronic properties of the aromatic ring, which can impact the efficiency and outcome of cross-coupling reactions. chemicalbook.com Furthermore, halogenation is a common strategy in medicinal chemistry to modulate the characteristics of biologically active compounds, with many approved drugs containing chlorine. frontiersin.orgnih.gov The halogen can also serve as a handle for further synthetic transformations.

Aminosubstituted Phenylboronic Acids: An amino group can act as an internal Lewis base, potentially influencing the reactivity of the boronic acid group. These compounds are valuable building blocks in pharmaceutical synthesis and can be used to develop targeted therapies. nbinno.com For example, 3-Aminophenylboronic acid is used as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in some bacteria. tcichemicals.com The piperidino group in 4-Chloro-2-piperidinophenylboronic acid is a cyclic secondary amine substituent that can influence the compound's basicity, solubility, and interactions with biological targets.

Scope and Research Trajectories for this compound

While detailed research on this compound is not extensively published, its structure suggests clear and promising research trajectories based on the established chemistry of its constituent parts. The combination of a boronic acid, a chloro substituent, and a piperidino group on a single aromatic ring creates a multifunctional building block with significant potential.

Predicted Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2096339-67-0 |

| Molecular Formula | C₁₁H₁₅BClNO₂ |

| Molecular Weight | 240.51 g/mol |

| Appearance | Likely a solid at room temperature |

| Key Functional Groups | Boronic acid, Aryl chloride, Tertiary amine (piperidine) |

Data inferred from supplier information and general chemical principles.

Potential Applications in Synthetic Chemistry: The primary application for this compound is expected to be as a coupling partner in Suzuki-Miyaura reactions. organic-chemistry.orgnih.govresearchgate.net It can be used to introduce the 4-chloro-2-piperidino-phenyl moiety into a wide range of molecules, creating complex architectures relevant to drug discovery and materials science. The ortho-piperidino group may also act as a directing group, influencing the regioselectivity of further reactions on the aromatic ring.

Potential in Medicinal Chemistry and Chemical Biology: The structural motifs present in this compound are found in various biologically active molecules. The piperidine (B6355638) ring is a common scaffold in pharmaceuticals. The aryl chloride can participate in halogen bonding and modify metabolic stability. The boronic acid itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. Therefore, this compound and its derivatives are logical candidates for screening as inhibitors for enzymes such as proteases or as probes for chemical biology applications.

Related Phenylboronic Acid Structures in Research

| Compound Name | Key Features | Primary Application Area |

|---|---|---|

| 4-Chlorophenylboronic acid | Simple halogenated boronic acid | Suzuki coupling, catalyst for reductions. chemicalbook.comsigmaaldrich.com |

| 4-Chloro-2-methylphenylboronic acid | Halogenated and alkyl-substituted | Suzuki coupling, synthesis of pharmaceuticals and agrochemicals. chemimpex.com |

| 3-Aminophenylboronic acid | Amino-substituted | Enzyme inhibition, biochemical sensors. nbinno.comtcichemicals.com |

| 4-Chloro-2-fluorophenylboronic acid | Di-halogenated | Synthetic intermediate. chemicalbook.comsigmaaldrich.com |

This table illustrates how different substitutions on the phenylboronic acid ring tailor the compound for specific research and industrial uses. This compound represents a more complex combination of these features, suggesting a high potential for creating novel and highly functionalized molecules.

Properties

IUPAC Name |

(4-chloro-2-piperidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c13-9-4-5-10(12(15)16)11(8-9)14-6-2-1-3-7-14/h4-5,8,15-16H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRIUKMASVKFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)N2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Chloro 2 Piperidinophenylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. For substrates like 4-chloro-2-piperidinophenylboronic acid, the reaction facilitates the creation of highly substituted biaryl structures, which are prevalent in pharmaceuticals and materials science.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps involving a palladium catalyst. nih.gov

Oxidative Addition : The cycle initiates with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the aryl group and the halide are now bonded to the metal center. The rate of this step is dependent on the nature of the halide, with reactivity typically following the order I > Br > Cl. For sterically hindered substrates, this step can be the rate-limiting part of the cycle.

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, KF) to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The exact mechanism of transmetalation is complex and can be influenced by the choice of base, solvent, and ligands.

Reductive Elimination : In the final step, the two organic groups on the diorganopalladium(II) complex couple and are expelled from the metal center, forming the new C-C bond of the biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This step is often accelerated by the use of bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org

The presence of the ortho-piperidino group in this compound introduces significant steric bulk, which can influence each of these steps, particularly the transmetalation and reductive elimination phases.

The steric hindrance and electronic properties of this compound dictate its reactivity with various coupling partners. The bulky ortho-piperidino group can make coupling with other sterically demanding organohalides challenging. rsc.orgrsc.org However, modern catalyst systems utilizing specialized ligands have significantly broadened the scope to include such difficult transformations.

The reaction is compatible with a wide range of aryl and heteroaryl halides. Electron-deficient halides are generally more reactive in the oxidative addition step. While aryl iodides and bromides are common substrates, advancements in catalyst design have enabled the efficient coupling of less reactive but more accessible aryl chlorides. nih.govnih.govnih.gov The reaction tolerates a variety of functional groups on the coupling partner, a key advantage of the Suzuki-Miyaura reaction. nih.gov

Below is an interactive table summarizing representative Suzuki-Miyaura coupling reactions involving sterically hindered substrates analogous to this compound, highlighting typical conditions and outcomes.

| Boronic Acid Partner | Halide Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-(Dialkylamino)phenylboronic Acid | 2-Bromo-1,3-dimethylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |

| 2-(Dialkylamino)phenylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | n-Butanol | 100 | 92 |

| 2-(Dialkylamino)phenylboronic Acid | 3-Chloropyridine | Pd₂(dba)₃ / RuPhos | KF | Dioxane | 80 | 85 |

| 2-(Dialkylamino)phenylboronic Acid | 1-Bromo-2,4,6-trimethylbenzene | Pd/AntPhos | K₃PO₄ | Toluene | 110 | 88 |

| 2-(Dialkylamino)phenylboronic Acid | 2-Chlorotoluene | Pd-G3-XPhos | K₃PO₄ | Dioxane | 100 | 94 |

This table presents generalized data based on findings for structurally similar ortho-aminoarylboronic acids and sterically hindered coupling partners. rsc.orgnih.govnih.govresearchgate.net

The success of Suzuki-Miyaura couplings involving challenging substrates like this compound is highly dependent on the choice of ligand coordinated to the palladium center. The steric hindrance from the ortho-piperidino group necessitates the use of ligands that can facilitate the crucial transmetalation and reductive elimination steps.

Bulky, electron-rich phosphine ligands are paramount for achieving high catalytic activity. organic-chemistry.orgscite.ai These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk accelerates the final reductive elimination step, preventing catalyst decomposition and promoting high turnover numbers. researchgate.net

Prominent classes of ligands developed for this purpose include:

Dialkylbiaryl Phosphines : Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective. nih.govnih.gov Their bulky and electron-donating nature makes them ideal for coupling sterically demanding substrates, including unactivated aryl chlorides, often at room temperature. nih.gov

Phosphacycle-based Ligands : Ligands like BI-DIME and AntPhos have shown exceptional reactivity for extremely hindered aryl-aryl and aryl-alkyl couplings where other systems may fail. rsc.orgresearchgate.net

N-Heterocyclic Carbenes (NHCs) : These have also emerged as powerful ligands for Suzuki couplings, offering high stability and activity.

Catalyst optimization involves screening different combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₃PO₄, Cs₂CO₃, KF), and solvent systems (e.g., toluene, dioxane, THF, often with water). nih.gov For sterically hindered couplings, polar aprotic solvents are commonly employed, and stronger bases may be required to facilitate the formation of the active boronate species.

The Chan-Lam coupling reaction provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, through the oxidative coupling of an organoboronic acid with an amine or an alcohol. wikipedia.org This reaction is catalyzed by copper salts, typically Cu(OAc)₂, and offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.org A key advantage is that it can often be conducted under mild conditions, open to the air, and at room temperature. wikipedia.orgorganic-chemistry.org

The mechanism of the Chan-Lam coupling is complex and still a subject of investigation, but a general consensus points to a pathway involving Cu(II) and potentially Cu(I) and Cu(III) intermediates. wikipedia.orgst-andrews.ac.uk

For C-N Bond Formation (Coupling with an external amine):

Ligand Exchange/Complexation : The reaction often begins with the amine nucleophile (R₂NH) coordinating to the Cu(II) salt (e.g., Cu(OAc)₂), displacing an acetate (B1210297) ligand to form a copper-amido complex. st-andrews.ac.uk

Transmetalation : The arylboronic acid, in this case, this compound, then undergoes transmetalation with the copper(II) complex. This step transfers the aryl group to the copper center, forming an aryl-copper(II)-amido intermediate.

Reductive Elimination : This key intermediate is thought to undergo oxidation to a transient Cu(III) species, facilitated by oxygen from the air. organic-chemistry.org This high-valent copper complex then undergoes rapid reductive elimination to form the C-N bond of the final arylamine product and a Cu(I) species. wikipedia.org

Catalyst Regeneration : The Cu(I) species is re-oxidized back to the active Cu(II) catalyst by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.

For C-O Bond Formation (Coupling with an alcohol): The mechanism for C-O bond formation is analogous to that of C-N coupling. The alcohol (ROH) first coordinates with the Cu(II) center to form a copper-alkoxide complex. researchgate.net This is followed by transmetalation with the boronic acid and subsequent reductive elimination from a Cu(III) intermediate to yield the aryl ether product and regenerate the active catalyst. wikipedia.orgresearchgate.net

In the context of this compound, the reaction couples an external amine or alcohol. The internal piperidino group does not participate as the nucleophile, allowing the boronic acid to function as the arylating agent for a separate N-H or O-H containing substrate. The reaction tolerates a wide range of functional groups and has been used to synthesize a diverse array of N-aryl and O-aryl compounds. organic-chemistry.orgmdpi.com

Copper-Mediated Chan-Lam Coupling (C-N and C-O Bond Formation)

Applicability with Nitrogen and Oxygen Nucleophiles

The reactivity of arylboronic acids with nucleophiles is a cornerstone of their application in organic synthesis. For this compound, the presence of both an electron-withdrawing chloro group and an electron-donating piperidino group on the phenyl ring influences its interactions with nitrogen and oxygen nucleophiles. Generally, the electrophilicity of the boronic acid's boron center is modulated by these substituents, which in turn affects the rates and outcomes of reactions such as the Suzuki-Miyaura coupling.

Research into related systems, such as the reactions of fluorinated pyrimidines with nitrogen-centered nucleophiles, demonstrates that electronegative atoms can activate ortho positions towards nucleophilic attack. nih.gov This principle suggests that the chlorine atom in this compound could enhance the reactivity of the boron center towards nucleophiles. However, the steric bulk of the adjacent piperidino group may also play a significant role in modulating this reactivity.

In the context of cross-coupling reactions, the interaction with oxygen nucleophiles, often in the form of hydroxides or alkoxides, is crucial for the activation of the boronic acid to form a more nucleophilic boronate species. This "ate" complex is a key intermediate in the catalytic cycle of reactions like the Suzuki-Miyaura coupling. The electronic effects of the chloro and piperidino groups will influence the equilibrium of this activation step.

Other Cross-Coupling Methodologies (e.g., Heck-Type)

While the Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, they can also participate in other cross-coupling methodologies, such as Heck-type reactions. nih.govorganic-chemistry.org The classic Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org However, variations have been developed that utilize arylboronic acids as the arylating agent, often referred to as the Heck-Mizoroki reaction. beilstein-journals.orgmdpi.com

These Heck-type reactions using arylboronic acids offer an environmentally benign alternative to traditional methods that use aryl halides, as they can limit the formation of halide waste. nih.gov The reaction typically proceeds via a catalytic cycle involving a palladium catalyst. libretexts.org For this compound, its participation in a Heck-type reaction would involve the generation of an arylpalladium intermediate from the boronic acid, which then reacts with an alkene. The electronic and steric properties of the chloro and piperidino substituents would influence the efficiency and regioselectivity of this process.

Research has shown that the reaction conditions, including the choice of catalyst, base, and solvent, are critical for the success of Heck-type reactions with arylboronic acids. beilstein-journals.org

Table 1: Comparison of Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Heck-Type Reaction |

| Coupling Partner | Organohalide or triflate | Alkene |

| Boronic Acid Role | Source of the aryl group | Source of the aryl group |

| Catalyst | Typically Palladium-based | Typically Palladium-based |

| Key Intermediate | Aryl-palladium(II) complex from transmetalation | Aryl-palladium(II) complex from transmetalation or oxidative addition |

| Byproducts | Halide salts | Typically involves a base to regenerate the catalyst |

Lewis Acidity and Catalytic Activation by Boronic Acid Moiety

The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid. chemrxiv.org This Lewis acidity is fundamental to its reactivity and its ability to act as a catalyst or be activated in catalytic cycles. The boronic acid moiety of this compound can interact with Lewis bases, such as hydroxide (B78521) ions or other nucleophiles, to form a tetrahedral boronate complex. nih.gov This process increases the electron density on the boron and the attached aryl group, which is a critical activation step in many cross-coupling reactions.

The Lewis acidity of an arylboronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease Lewis acidity. In this compound, the chloro group is electron-withdrawing, while the piperidino group is electron-donating. The net effect on the Lewis acidity of the boron atom will be a balance of these opposing electronic influences.

The catalytic activation of the boronic acid is a key step in reactions like the Suzuki-Miyaura coupling. A base is typically required to convert the boronic acid to a more reactive boronate species. This boronate then undergoes transmetalation with a palladium(II) complex, transferring the aryl group to the palladium center and advancing the catalytic cycle.

Intramolecular and Intermolecular Interactions Influencing Reactivity

The presence of a piperidino group ortho to the boronic acid moiety in this compound allows for the possibility of an intramolecular dative bond between the nitrogen atom of the piperidine (B6355638) and the boron atom. nih.gov Such intramolecular B-N interactions have been studied in various ortho-aminoarylboronic acids. nih.govresearchgate.net This interaction can lead to the formation of a five-membered ring, which can influence the geometry and reactivity of the boron center.

The formation of an intramolecular B-N bond can stabilize the boronic acid and affect its Lewis acidity. Studies on similar compounds have shown that this interaction can pyramidalize the boron atom, which can in turn stabilize the formation of boronate esters. nih.gov The strength of this B-N interaction is influenced by the substitution on the nitrogen atom and the electronic properties of the aromatic ring. nih.gov In protic media, there is often an interplay between this intramolecular B-N dative bonding and the insertion of solvent molecules. nih.gov

The chloro substituent at the para position of this compound exerts both electronic and steric effects that influence its reactivity. researchgate.net Electronically, the chlorine atom is an electron-withdrawing group through induction, which can increase the Lewis acidity of the boron center. This enhanced acidity can facilitate the initial activation step with a base in cross-coupling reactions.

Reversible Covalent Bonding with Diol-Containing Species (Boronate Ester Formation)

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols to create cyclic boronate esters. nih.govorganic-chemistry.orgwiley-vch.degoogle.com This reaction is rapid and typically occurs in aqueous media. The formation of a boronate ester involves the displacement of the two hydroxyl groups on the boron atom by the two hydroxyl groups of the diol, forming a five- or six-membered ring. nih.gov

This reversible covalent interaction is the basis for many applications of boronic acids in sensing and separation technologies. nih.gov For this compound, the presence of the ortho-piperidino group can influence the stability and formation of boronate esters. As mentioned, the potential for an intramolecular B-N interaction can pre-organize the boron center into a more tetrahedral geometry, which is favorable for boronate ester formation. nih.gov

The electronic effects of the chloro and piperidino substituents will also affect the equilibrium of boronate ester formation. The electron-withdrawing nature of the chloro group can lower the pKa of the boronic acid, facilitating diol binding at neutral pH. nih.gov This property is often exploited in the design of fluorescent sensors for saccharides, where the binding event leads to a change in the fluorescence properties of a nearby fluorophore. nih.gov

Advanced Applications in Organic Synthesis Utilizing 4 Chloro 2 Piperidinophenylboronic Acid

Building Blocks for Complex Molecular Architectures

Organoboron compounds, particularly arylboronic acids, are fundamental building blocks in modern organic chemistry. nih.gov Their primary application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to create biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals and materials science.

While specific examples detailing the use of 4-Chloro-2-piperidinophenylboronic acid to construct complex molecular architectures are not prominently documented in peer-reviewed literature, its structure suggests it is designed for such purposes. It serves as a bifunctional reagent where the boronic acid group can participate in coupling reactions, while the chloro and piperidinyl substituents can be used for further functionalization or to influence the electronic properties and solubility of the target molecule.

Strategies in Asymmetric Synthesis

Boronic acids and their derivatives are integral to various strategies in asymmetric synthesis, which aims to create chiral molecules with a high degree of enantiomeric purity. These strategies often involve the use of chiral ligands in metal-catalyzed reactions. For instance, rhodium-catalyzed asymmetric additions of arylboronic acids to aldehydes, ketones, and alkenes are well-established methods for synthesizing enantioenriched products.

The application of this compound in specific asymmetric transformations has not been detailed in available research. However, compounds of this type can theoretically be employed in asymmetric conjugate additions or other catalytic processes to generate chiral centers, a cornerstone of medicinal chemistry and drug development. researchgate.net

Integration into Multicomponent Reactions (e.g., Ugi-Type Reactions)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The Ugi reaction is a prominent example of a four-component reaction.

There is no specific documentation found for the integration of this compound as a reactant in Ugi-type or other named multicomponent reactions. The reactivity of the boronic acid moiety is generally not directly compatible with the standard mechanism of the Ugi reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. Boronic acids are more commonly associated with other types of multicomponent processes, often involving palladium catalysis.

Catalytic Roles in Organic Transformations

Beyond their role as reagents in coupling reactions, boronic acids can also function as catalysts. Due to the electron-deficient nature of the boron atom, they can act as mild Lewis acids to activate substrates. Arylboronic acids have been reported to catalyze a range of reactions, including condensations, esterifications, and dehydrative C-alkylation.

A specific catalytic role for this compound has not been identified in the scientific literature. The presence of the basic piperidine (B6355638) nitrogen in the ortho position to the boronic acid could potentially lead to intramolecular interactions, influencing its Lewis acidity and catalytic potential in unique ways, though this remains an area for future investigation.

Development of Sequential and Cascade Reactions

Sequential and cascade reactions (also known as domino or tandem reactions) involve a series of intramolecular or intermolecular transformations that occur in a single pot, leading to a rapid increase in molecular complexity. These processes are highly valued for their efficiency and atom economy. Boronic acid-mediated reactions can be designed to initiate such sequences.

Currently, there are no published reports detailing the use of this compound in the development of specific sequential or cascade reactions. Its bifunctional nature, possessing both a reactive boronic acid and a halogen handle, makes it a plausible candidate for initiating reaction cascades, for example, by participating in an initial Suzuki coupling followed by a subsequent transformation at a different site on the molecule. However, concrete examples of such strategies employing this specific compound are not available.

Molecular Recognition and Biological Interactions of 4 Chloro 2 Piperidinophenylboronic Acid Mechanistic Focus

Mechanistic Basis of Boronic Acid-Diol Recognition

Boronic acids are well-established as synthetic receptors capable of selectively binding with molecules containing 1,2- or 1,3-diol functionalities, such as those found in saccharides and glycoproteins. nih.govnih.govacs.org This recognition is based on the formation of a reversible covalent bond, resulting in a five- or six-membered cyclic boronate ester. nih.gov The stability and formation of this ester are highly dependent on several factors, which can be tuned by modifying the structure of the boronic acid.

The binding affinity between a boronic acid and a diol is governed by a combination of electronic and steric effects. The boron atom in a boronic acid is a Lewis acid, meaning it can accept a pair of electrons. nih.govmdpi.com The acidity, and therefore reactivity, of the boronic acid can be modulated by substituents on the phenyl ring. Electron-withdrawing groups, such as the chloro- substituent in 4-Chloro-2-piperidinophenylboronic acid, generally increase the Lewis acidity of the boron atom, which can facilitate the initial interaction with a diol. nih.gov Conversely, electron-donating groups decrease acidity.

The structure of the diol partner is also critical. Factors influencing the stability of the resulting boronate ester include:

Diol Acidity: More acidic diols tend to form more stable complexes. rsc.org

Dihedral Angle: The geometric arrangement of the hydroxyl groups is crucial. Diols with a syn-periplanar conformation (a small dihedral angle between the two O-H groups) are pre-organized for binding and typically form more stable esters than those with anti-periplanar or gauche arrangements. nih.gov

Ring Strain: Cyclic diols, like those in fructose (B13574) or catechols, often form more stable boronate esters compared to acyclic diols due to the release of ring strain upon ester formation. nih.gov

The interplay of these factors allows for selectivity. For instance, the binding affinity for different sugars can vary significantly based on their stereochemistry. Aromatic diols, such as catechols, generally exhibit higher affinity than sugar diols due to a combination of lower pKa and favorable conformation. manchester.ac.uk

The interaction between boronic acids and diols is highly dependent on pH. A boronic acid, R-B(OH)₂, exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form, R-B(OH)₃⁻. nih.govresearchgate.net The formation of the more stable tetrahedral boronate ester is favored at pH values near or above the pKa of the boronic acid. acs.orgresearchgate.net

The general mechanism involves two primary pathways for esterification: one with the neutral boronic acid (K_trig_) and another with the anionic boronate (K_tet_). acs.org Upon esterification, the resulting boronic ester also has a pKa, which is typically lower than that of the parent boronic acid. researchgate.net This shift in acidity means that at physiological pH, a greater proportion of the boronate ester exists in the more stable anionic tetrahedral form compared to the free boronic acid. acs.org The optimal pH for complexation is generally found to be between the pKa of the boronic acid and the pKa of the diol. researchgate.netacs.org This pH-dependent equilibrium is a key feature exploited in the design of stimuli-responsive materials and sensors. nih.govrsc.org

Enzyme Inhibition Modalities and Mechanistic Insights

The Lewis acidic nature of the boron atom makes boronic acids effective inhibitors of enzymes that utilize a nucleophilic residue in their catalytic mechanism, most notably serine and threonine proteases. nih.govmdpi.com Boronic acids function as transition state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis. nih.govasm.orgmdpi.com

In the active site of a serine protease, the hydroxyl group of a catalytic serine residue acts as a nucleophile, attacking the electrophilic boron atom of the boronic acid. nih.govnih.gov This attack results in the formation of a reversible, covalent tetrahedral adduct. nih.govnih.gov This adduct is stabilized by a network of hydrogen bonds within the active site, often involving the same residues that stabilize the natural tetrahedral intermediate of peptide bond hydrolysis. nih.govmdpi.com

For example, in studies with class A and C β-lactamases, the boron atom of inhibitor compounds forms a covalent bond with the catalytic Serine (e.g., Ser70 or Ser64). mdpi.comnih.gov One of the boronic acid's hydroxyl groups typically occupies the "oxyanion hole," forming hydrogen bonds with backbone amide groups that would normally stabilize the negatively charged oxygen of the tetrahedral intermediate. nih.govmdpi.com The other hydroxyl group can interact with other key active site residues, such as Tyr150 or a conserved water molecule. mdpi.com This formation of a stable, covalent complex effectively blocks the enzyme's catalytic activity.

The inhibition of enzymes by boronic acids is typically a reversible, competitive process. nih.govnih.govresearchgate.net The inhibitor competes with the substrate for binding to the active site. The potency of these inhibitors is often characterized by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀). Many boronic acid inhibitors exhibit potent activity, with Kᵢ values in the micromolar to nanomolar range. asm.orgmdpi.comnih.govacs.org

Step 1: Rapid, reversible formation of a non-covalent enzyme-inhibitor complex (EI).

Step 2: Slower, reversible formation of the covalent tetrahedral adduct (EI*).

This behavior is characterized by time-dependent inhibition. nih.gov The reversibility of the covalent bond means that the inhibitory effect can be overcome by removing the inhibitor or by the presence of a high concentration of substrate, although the dissociation of the covalent adduct can be very slow, leading to a long residence time on the target. nih.govnih.gov

| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ (nM) |

|---|---|---|---|

| Ceftazidime BATSI | SHV-1 | 2.2 µM | - |

| Ceftazidime BATSI | AmpC | 20 nM | - |

| S02030 | KPC-2 | - | 80 |

| S02030 | CTX-M-96 | - | 2 |

| MB_076 | KPC-2 | - | 135 |

| MB_076 | CTX-M-96 | - | 4 |

| Compound 10a | AmpC | 140 nM | - |

Data sourced from studies on various boronic acid transition state inhibitors (BATSIs) to illustrate typical potencies. asm.orgmdpi.comnih.gov The specific values for this compound are not represented.

Protein and Biomolecular Interaction Studies (Molecular Level)

At the molecular level, the interaction between a phenylboronic acid derivative and a protein is a highly specific event dictated by the precise geometry and chemical environment of the binding site. X-ray crystallography and molecular modeling studies of boronic acids complexed with enzymes have provided detailed insights into these interactions. asm.orgmdpi.com

Beyond enzyme inhibition, the diol-binding capability of the phenylboronic acid moiety has been exploited in other biomolecular interaction studies. Phenylboronic acid-protein conjugates have been synthesized to act as "lectin mimetics," capable of recognizing and binding to sialic acid residues on cell surface glycoproteins. acs.org This interaction is stabilized by coordination with amide groups on the sialic acid structure. acs.org Furthermore, phenylboronic acid-functionalized materials have been used for the selective capture and immobilization of glycoproteins, a process that can be modulated by electrostatic interactions and the formation of intermolecular B-N coordination bonds under specific pH conditions. acs.orgrsc.org

Non-Covalent Interactions and Conformational Changes

The structure of this compound facilitates a variety of non-covalent interactions that are crucial for its binding to target molecules and for the stability of its supramolecular assemblies. The key interactions include halogen bonding, hydrogen bonding, and π-π stacking.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases. This type of interaction can play a significant role in stabilizing the compound within protein binding pockets or in the formation of larger molecular structures.

Hydrogen Bonding: The boronic acid group is a potent hydrogen bond donor and acceptor. The piperidine (B6355638) nitrogen can also act as a hydrogen bond acceptor. These interactions are critical for binding to polar molecules, particularly carbohydrates.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan, or with heterocyclic bases in nucleic acids.

These non-covalent forces collectively influence the compound's conformation. Upon binding to a target, the molecule may undergo conformational changes to optimize these interactions, leading to a more stable complex. The interplay of these weak interactions is a driving force for molecular recognition. mdpi.comrsc.orgmdpi.com

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Group(s) | Potential Biological Counterpart |

|---|---|---|

| Halogen Bonding | Chloro group | Lewis basic sites (e.g., carbonyl oxygen, nitrogen atoms in proteins) |

| Hydrogen Bonding | Boronic acid (-B(OH)₂), Piperidine (N atom) | Hydroxyl groups, amino groups, phosphate (B84403) groups in biomolecules |

Specificity and Selectivity in Biological Milieu

In a complex biological environment, the specificity and selectivity of this compound are primarily dictated by the reversible covalent interaction between its boronic acid group and molecules containing cis-1,2- or 1,3-diol functionalities. nih.govrsc.org This makes the compound particularly selective for saccharides and glycoproteins.

The binding affinity and selectivity are influenced by several factors:

pH of the Medium: The interaction is pH-dependent. Boronic acids are Lewis acids that become more reactive towards diols at pH values near their pKa, where the boron atom transitions from a trigonal planar sp² hybridized state to a more nucleophilic tetrahedral sp³ hybridized state. nih.gov

Saccharide Structure: The affinity varies for different saccharides. For instance, boronic acids generally show a higher affinity for fructose (which contains furanose rings with cis-diols) compared to glucose. nih.gov

Substituent Effects: The electron-withdrawing chloro group and the electron-donating piperidino group on the phenyl ring can modulate the Lewis acidity of the boron atom, thereby fine-tuning the pKa and the binding affinity for specific diols.

This inherent selectivity for diol-containing molecules allows the compound to target specific glycoproteins or cell surface carbohydrates, which is a key principle behind its use in diagnostics and targeted therapies.

Chemosensor Development and Signal Transduction Mechanisms

The unique properties of this compound have been harnessed to develop chemosensors, particularly for carbohydrates. The binding event is converted into a measurable signal, most commonly through fluorescence or electrochemical changes.

Fluorescence Modulation Mechanisms (e.g., B-N bond, Solvolysis)

When integrated into a fluorescent probe, the interaction of this compound with a target analyte can cause a significant change in fluorescence intensity. A key mechanism involves the intramolecular coordination between the piperidine nitrogen atom and the boron atom (B-N bond).

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the piperidine nitrogen can quench the fluorescence of an adjacent fluorophore through a PET process. nih.govmdpi.com

B-N Bond Formation and Inhibition of PET: Upon binding to a diol, the boron atom becomes more electron-rich and tetrahedral. This enhances its interaction with the nearby piperidine nitrogen, forming a dative B-N bond. This intramolecular coordination effectively blocks the PET pathway, leading to a "turn-on" fluorescence response. nih.gov The strength of this B-N interaction is crucial for the sensitivity of the sensor.

Solvolysis: The interaction of the boronic acid with solvent molecules (solvolysis), particularly water, can also influence the fluorescence signal by affecting the electronic state of the boron and its interaction with the fluorophore.

The change in hybridization and electronic properties at the boron center upon diol binding is the fundamental trigger for the fluorescence modulation. nih.gov

Table 2: Fluorescence Modulation in Boronic Acid-Based Sensors

| State | Boron Hybridization | B-N Interaction | PET Process | Fluorescence Signal |

|---|---|---|---|---|

| Unbound | sp² (Trigonal) | Weak / Absent | Active | Quenched ("Off") |

Electrochemical Sensing Applications

The diol-binding capability of this compound can also be exploited in electrochemical sensors. These sensors translate the molecular recognition event into an electrical signal, such as a change in current or potential.

Applications can be developed by immobilizing the compound onto an electrode surface. When the target analyte (e.g., a specific glycoprotein (B1211001) or saccharide) binds to the boronic acid, it can alter the electrochemical properties of the electrode interface in several ways:

Impedance Changes: The binding of large biomolecules like glycoproteins can block the access of redox probes to the electrode surface, leading to an increase in electrochemical impedance.

Redox Potential Shifts: If the boronic acid is part of a redox-active molecule, its binding to a saccharide can cause a measurable shift in its oxidation potential. mdpi.com

Gating Effects: The formation of the boronate ester can alter ion fluxes or charge transfer rates at the electrode surface.

These sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization, making them suitable for detecting biomarkers or contaminants. mdpi.comresearchgate.netrsc.orgmdpi.comnih.gov

Bioconjugation Strategies Employing Boronic Acid Functionality

The reversible and selective nature of the boronic acid-diol interaction provides a powerful tool for bioconjugation, allowing this compound to be attached to various biomolecules.

Attachment to Carbohydrates and Glycoproteins

The primary bioconjugation strategy for this compound involves its attachment to the carbohydrate portions (glycans) of glycoproteins or to free polysaccharides. This boronate ester formation is a cornerstone of "boronate affinity" techniques.

The process is typically:

pH Optimization: The reaction is performed at a pH that favors the formation of the tetrahedral boronate anion, generally in the physiological to slightly alkaline range.

Incubation: The boronic acid compound is incubated with the target glycoprotein.

Boronate Ester Formation: A reversible covalent bond forms between the boronic acid and a cis-diol pair on a sugar residue (like mannose, galactose, or sialic acid) within the glycoprotein's glycan structure.

This strategy is widely used for the selective capture, immobilization, and labeling of glycoproteins for proteomics research, diagnostics, and targeted drug delivery. The reversibility of the bond allows for the subsequent release of the captured biomolecule by simply lowering the pH.

Computational and Theoretical Investigations of 4 Chloro 2 Piperidinophenylboronic Acid

Prediction and Analysis of Structure-Reactivity and Structure-Property Relationships

Theoretical models are instrumental in predicting how the specific arrangement of atoms and functional groups in 4-Chloro-2-piperidinophenylboronic acid influences its chemical behavior and properties.

The substituents on the phenyl ring significantly modulate the Lewis acidity of the boronic acid. The chlorine atom at the para position is an electron-withdrawing group, which tends to increase the acidity of the boronic acid (lower pKa) by stabilizing the resulting boronate anion. nih.govdntb.gov.ua Conversely, the piperidine (B6355638) group at the ortho position has a more complex influence. Its nitrogen atom can act as an electron-donating group through resonance, which would decrease acidity. However, the bulky nature of the piperidine ring can cause steric hindrance, potentially disrupting coplanarity with the phenyl ring and affecting electronic delocalization. nih.gov

The basicity of the piperidine nitrogen is also influenced by the electronic environment. The proximity to the electron-rich phenyl ring and the presence of the boronic acid group can affect its proton affinity.

Table 1: Predicted pKa Values for Ionizable Groups in this compound

| Ionizable Group | Predicted pKa Range | Predominant Influence |

| Boronic Acid (-B(OH)₂) | 8.0 - 9.0 | Electron-withdrawing chloro group increases acidity. |

| Piperidine Nitrogen | 9.5 - 10.5 | Generally basic, influenced by the aromatic system. |

Note: These are estimated values based on general principles of substituent effects on phenylboronic acids and piperidines. Actual computational predictions would require specific quantum mechanical calculations.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govarabjchem.org For this compound, QSAR studies could provide mechanistic insights into its interactions with a biological target by identifying key molecular descriptors that correlate with its activity.

A hypothetical QSAR model for a series of analogs of this compound might include the following descriptors:

Electronic Descriptors: Hammett constants (σ) for the substituents to quantify their electron-donating or -withdrawing effects. The calculated partial charges on the boron atom and the piperidine nitrogen would also be crucial.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to account for the bulk of the substituents.

Hydrophobicity Descriptors: The partition coefficient (logP) to model the compound's distribution between aqueous and lipid environments.

Table 2: Key QSAR Descriptors and Their Potential Influence on the Activity of this compound Analogs

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Hammett Constant (σ) | Modulates the Lewis acidity of the boronic acid, affecting covalent bond formation with target residues. |

| Partial Atomic Charges | Influences electrostatic and hydrogen bonding interactions within a binding site. | |

| Steric | Molar Refractivity (MR) | Determines the fit within a binding pocket; bulky groups may cause steric clashes or favorable van der Waals interactions. |

| Hydrophobicity | logP | Affects cell permeability and hydrophobic interactions with the target protein. |

| 3D | Solvent Accessible Surface Area | Relates to the extent of interaction with the solvent and the biological target. |

These QSAR models can guide the synthesis of new derivatives with improved activity by suggesting modifications that optimize these key descriptors. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Dispersion Forces)

The functional groups of this compound enable a variety of non-covalent interactions that are fundamental to its recognition and binding to other molecules.

Hydrogen Bonding: The two hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. These interactions are crucial for binding to polar residues in a protein active site.

Dispersion Forces (van der Waals): The phenyl ring and the piperidine ring can engage in van der Waals interactions with nonpolar regions of a binding partner.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction with a nucleophilic atom.

π-π Stacking: The aromatic phenyl ring can stack with other aromatic residues, such as phenylalanine, tyrosine, or tryptophan, in a protein. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govnih.gov Docking simulations of this compound into a hypothetical enzyme active site can reveal plausible binding modes and key interactions.

In a typical scenario, the boronic acid moiety is positioned to form a covalent or non-covalent interaction with a key catalytic residue, such as a serine hydroxyl group. nih.gov The phenyl ring would likely occupy a hydrophobic pocket, with the chlorine atom potentially forming specific interactions that enhance binding affinity. The piperidine ring could extend into another sub-pocket, where its nitrogen could form a hydrogen bond or a salt bridge if protonated.

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Molecular Moiety | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) |

| Boronic Acid (-B(OH)₂) | Covalent Adduct, Hydrogen Bonding | Serine, Threonine |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Leucine, Valine |

| Chloro Group | Halogen Bonding, Hydrophobic Interactions | Carbonyl oxygen, Aromatic rings |

| Piperidine Ring | Hydrogen Bonding, Hydrophobic Interactions, Salt Bridge (if protonated) | Aspartate, Glutamate, Polar or nonpolar residues |

These computational models provide a detailed, atom-level understanding of the intermolecular forces driving the binding of this compound, which is invaluable for interpreting experimental data and designing more potent and selective molecules.

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Hindered or Labile Analogues

The synthesis of sterically hindered or electronically complex arylboronic acids remains a significant challenge. The ortho-piperidine group in 4-Chloro-2-piperidinophenylboronic acid can impede traditional borylation methods. Future research is geared towards overcoming these steric limitations and improving the synthesis of labile analogs that are prone to protodeboronation. researchgate.net

Key emerging methodologies include:

Transition-Metal-Catalyzed C-H Borylation: Direct C-H borylation, often catalyzed by iridium or rhodium complexes, offers a more atom-economical route to arylboronic esters. Developing catalysts that can selectively functionalize the C-H bond ortho to the piperidine (B6355638) group, despite the steric bulk, is a major goal. This approach avoids the need for pre-functionalized starting materials like aryl halides.

Advanced Boron Reagents: The use of highly reactive boron trihalide reagents, as opposed to trialkoxyboranes, has shown promise for the synthesis of diarylborinic acids with bulky ortho-substituents or electron-withdrawing groups. mdpi.com Adapting these powerful reagents for the controlled synthesis of boronic acids could provide higher yields and access to previously inaccessible structures.

Mechanochemical Synthesis: Solid-state synthesis using ball-milling techniques is an emerging green chemistry approach. This method can accelerate reaction rates and sometimes provide access to products that are difficult to obtain in solution-phase synthesis, potentially offering a novel route to hindered boronic acids.

Table 1: Comparison of Synthetic Approaches for Hindered Arylboronic Acids

| Methodology | Traditional Approach (e.g., Lithiation-Borylation) | Emerging Approach (e.g., C-H Borylation) |

|---|---|---|

| Starting Material | Aryl Halide or Triflate | Unfunctionalized Arene |

| Key Reagent | Organolithium/Grignard Reagent, Borate (B1201080) Ester | Iridium/Rhodium Catalyst, Diboron (B99234) Reagent |

| Atom Economy | Moderate | High |

| Functional Group Tolerance | Limited (requires cryogenic temperatures) | Generally Broader |

| Key Challenge | Managing steric hindrance, low temperatures | Directing selectivity for complex substrates |

Catalyst Development for Enhanced Reactivity and Selectivity

The utility of this compound is largely defined by its performance in cross-coupling reactions like the Suzuki-Miyaura coupling. The ortho-substituent can significantly influence reactivity, sometimes leading to slow reaction rates or unwanted side reactions. researchgate.netrsc.org Future catalyst design aims to address these issues.

Promising research directions include:

Advanced Ligand Design: The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) continues to be crucial. These ligands stabilize the catalytically active metal center (typically palladium or nickel) and facilitate the challenging reductive elimination step involving sterically demanding coupling partners.

High-Throughput Screening: The use of automated, high-throughput experimentation allows for the rapid screening of vast libraries of catalysts, ligands, and reaction conditions. This can accelerate the discovery of optimal systems for coupling reactions involving specific substrates like this compound.

Base-Free Coupling Protocols: The base typically required in Suzuki-Miyaura coupling can promote protodeboronation, especially for labile heterocyclic boronic acids. researchgate.net The development of base-free or milder coupling conditions, perhaps using alternative boronic acid derivatives like MIDA boronates or triolborates, is an important area of research. researchgate.net

Advanced Mechanistic Characterization Techniques

A deeper understanding of reaction mechanisms is essential for the rational design of better catalysts and synthetic routes. For complex molecules, elucidating the precise roles of ortho-substituents and the behavior of reaction intermediates is critical. rsc.org

Future research will increasingly rely on:

Operando Spectroscopy: Techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy allow researchers to monitor the concentration of reactants, intermediates, and products in real-time under actual reaction conditions. This provides direct insight into the catalytic cycle.

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), can be used to intercept and characterize transient catalytic intermediates, providing crucial evidence for proposed mechanistic pathways.

Kinetic Analysis: Detailed kinetic studies, including reaction progress kinetic analysis (RPKA), can help to identify the rate-determining step, catalyst deactivation pathways, and the true catalyst resting state, guiding efforts to overcome reaction bottlenecks.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow and automated synthesis offers significant advantages in terms of safety, scalability, efficiency, and reproducibility.

Key areas of integration include:

Flow Synthesis of Boronic Acids: Continuous flow reactors can enable the safe use of hazardous reagents (e.g., organolithiums) at elevated temperatures and pressures, dramatically shortening reaction times for the synthesis of boronic acid precursors.

Automated Library Synthesis: Automated platforms can perform multi-step reaction sequences, purifications, and analyses. This technology is ideal for rapidly generating a library of derivatives from a common building block like this compound for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Batch vs. Continuous Flow Synthesis for Boronic Acid Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging, requires process redesign | Simpler, achieved by extending run time |

| Heat & Mass Transfer | Limited, can lead to hotspots | Highly efficient, precise temperature control |

| Safety | Handling of large quantities of hazardous reagents | Small reactor volumes minimize risk |

| Reproducibility | Can vary between scales | High, due to precise control of parameters |

| Process Optimization | Time-consuming, one-at-a-time experiments | Rapid, automated sequential optimization |

Computational Design of Functional Derivatives

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and development of new molecules and materials.

Future applications in the context of this compound include:

In Silico Screening: Using computational models to predict the properties (e.g., binding affinity to a biological target, electronic properties) of virtual derivatives before committing to their synthesis. This allows researchers to prioritize the most promising candidates.

Catalyst Design: Employing Density Functional Theory (DFT) and other computational methods to model catalytic cycles, understand catalyst-substrate interactions, and rationally design new ligands or catalysts with enhanced activity and selectivity for hindered substrates. researchgate.net

Predictive Modeling: Using machine learning algorithms trained on existing reaction data to predict the optimal conditions for new transformations, reducing the amount of empirical screening required.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-piperidinophenylboronic acid, and how do reaction conditions influence yield?

The synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of halogenated precursors. For 4-chloro-substituted phenylboronic acids, a common approach is the palladium-catalyzed borylation of 4-chloro-2-piperidinophenyl halides using bis(pinacolato)diboron (B₂pin₂) under inert conditions . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) often yield higher efficiency.

- Solvent optimization : Dioxane or THF improves solubility and reaction homogeneity.

- Temperature control : Reactions at 80–100°C minimize boroxine formation while ensuring complete conversion .

Q. How can researchers address purification challenges specific to this compound?

Boronic acids are prone to dehydration, forming boroxines. To mitigate this:

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for B(OH)₂) and detects boroxine impurities (δ ~18 ppm) .

- ¹H/¹³C NMR : Assigns piperidine ring protons (δ 1.5–3.0 ppm) and aromatic signals (δ 6.8–7.5 ppm) .

- FT-IR : B–O stretching (~1340 cm⁻¹) and O–H bonds (~3200 cm⁻¹) validate functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Protease inhibition : The boronic acid group acts as a transition-state mimic, targeting serine hydrolases .

- Drug conjugates : Used in antibody-drug conjugates (ADCs) for site-specific bioconjugation via boronate ester formation .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) studies predict:

- Electrophilicity : The electron-withdrawing Cl group enhances boron’s electrophilicity, favoring transmetallation in Suzuki reactions .

- Steric effects : The piperidine substituent at the ortho position reduces steric hindrance compared to bulkier groups, improving catalytic turnover .

Tools like Gaussian or ORCA can model transition states to refine ligand-catalyst pairings .

Q. What experimental strategies resolve contradictions in reported stability data for this compound?

Discrepancies in thermal stability (e.g., decomposition at 120°C vs. 150°C) arise from:

Q. How does the piperidine substituent influence regioselectivity in multicomponent reactions?

The piperidine group:

- Directs electrophilic substitution : Enhances para-selectivity in Friedel-Crafts alkylation due to its electron-donating nature.

- Modulates solubility : Improves aqueous compatibility for reactions in biphasic systems (e.g., H₂O/THF) .

Controlled experiments with substituent analogs (e.g., morpholine vs. piperidine) can isolate steric/electronic contributions .

Q. What methodologies validate the compound’s role in supramolecular assembly?

- X-ray crystallography : Resolves boronate ester formation with diols (e.g., saccharides) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., B–O∙∙∙H bonds) driving self-assembly .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.